molecular formula C22H25ClN2O3S B2836324 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide CAS No. 895999-53-8

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide

Cat. No.: B2836324
CAS No.: 895999-53-8
M. Wt: 432.96
InChI Key: MDHKPGRMWSVKDD-UHFFFAOYSA-N
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Description

The compound “2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the benzene ring in the indole group could undergo electrophilic aromatic substitution . Additionally, the sulfonyl group might participate in substitution reactions .

Scientific Research Applications

Synthesis of Novel Compounds

The compound is part of a broader category of substances involved in the synthesis of novel compounds with potential therapeutic applications. For instance, Caron et al. (2003) describe the synthesis of a selective cyclooxygenase 2 (COX-2) inhibitor, showcasing a method that could be relevant to the synthesis pathways involving similar compounds (Caron et al., 2003).

Cancer Detection

Pham et al. (2005) developed a water-soluble near-infrared dye for cancer detection, highlighting the importance of sulfonyl compounds in creating molecular-based beacons for identifying cancerous cells. This application demonstrates the potential of such compounds in medical imaging and diagnostics (Pham, Medarova, & Moore, 2005).

Antimicrobial Agents

Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. This research underscores the antimicrobial potential of compounds with sulfonyl groups, suggesting their usefulness in developing new antibacterial and antifungal therapies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor Applications

The synthesis of compounds like "2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide" also extends to antitumor applications. For example, Yılmaz et al. (2015) synthesized derivatives showing proapoptotic activity among synthesized compounds on melanoma cell lines, illustrating the compound's relevance in cancer research (Yılmaz et al., 2015).

Antiviral Activity

Chen et al. (2010) explored the synthesis of sulfonamide derivatives for their antiviral activity against the tobacco mosaic virus. This highlights another significant area of research for compounds with sulfonyl groups, offering a path to new antiviral agents (Chen et al., 2010).

Safety and Hazards

As with any chemical compound, handling “2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide” requires appropriate safety measures. It’s important to avoid direct contact with the skin or eyes, and inhalation or ingestion should be prevented . Always refer to the relevant safety data sheet for detailed information .

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3S/c1-16(2)11-12-24-22(26)14-25-13-21(18-8-4-6-10-20(18)25)29(27,28)15-17-7-3-5-9-19(17)23/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHKPGRMWSVKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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